1-(2,5-difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
1-(2,5-difluorophenyl)-N-[(1-methylsulfonylpiperidin-4-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F2N2O4S2/c1-23(19,20)18-6-4-11(5-7-18)9-17-24(21,22)10-12-8-13(15)2-3-14(12)16/h2-3,8,11,17H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQZXPYXAKKFEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNS(=O)(=O)CC2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F2N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-(2,5-Difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide, with CAS number 1396636-87-5, is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H20F2N2O4S2
- Molecular Weight : 382.5 g/mol
This compound functions primarily as an inhibitor targeting specific proteins involved in cellular processes. Notably, it has been studied for its ability to inhibit kinesin spindle protein (KSP), which plays a crucial role in mitosis. Inhibition of KSP can lead to cell cycle arrest and subsequent apoptosis in cancer cells, making it a candidate for cancer therapy .
Inhibition of Kinesin Spindle Protein (KSP)
The inhibition of KSP is a novel mechanism for cancer treatment. Compounds that act as KSP inhibitors have shown promise in overcoming the limitations associated with traditional cytotoxic agents. For example, studies indicate that modifications to the structure of related compounds can enhance their potency while reducing undesirable side effects such as hERG channel binding and poor in vivo potency .
Cyclin-Dependent Kinase (CDK) Inhibition
Research has also indicated that derivatives of this compound may serve as inhibitors of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle progression, and its inhibition can lead to tumor growth suppression. The potential for these compounds to restore sensitivity to other cancer treatments, such as trastuzumab in HER2+ breast tumors, highlights their therapeutic relevance .
Study 1: KSP Inhibition
A study focused on a series of KSP inhibitors demonstrated that introducing specific fluorine substitutions could modulate the pKa values of the piperidine nitrogen, enhancing the compound's efficacy while minimizing efflux by P-glycoprotein (Pgp), which is often responsible for drug resistance in cancer therapies .
Study 2: CDK2 Inhibition
Another investigation into the pharmacological profile of related compounds revealed their effectiveness in inducing cell cycle arrest in various cancer cell lines. The study reported that these compounds significantly decreased the phosphorylation levels of retinoblastoma protein (Rb), a key regulator of the cell cycle, thereby inhibiting tumor growth .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C14H20F2N2O4S2 |
| Molecular Weight | 382.5 g/mol |
| CAS Number | 1396636-87-5 |
| Mechanism of Action | KSP and CDK2 inhibition |
| Potential Applications | Cancer therapy |
Wissenschaftliche Forschungsanwendungen
Kinesin Spindle Protein (KSP) Inhibition
KSP is a motor protein essential for the proper segregation of chromosomes during cell division. The inhibition of KSP by this compound represents a novel mechanism for cancer treatment. Studies have shown that compounds targeting KSP can overcome limitations associated with traditional cytotoxic agents, such as resistance and side effects.
Cyclin-Dependent Kinase (CDK) Inhibition
Research also indicates that derivatives of this compound may serve as inhibitors of cyclin-dependent kinase 2 (CDK2). CDK2 plays a pivotal role in cell cycle progression; thus, its inhibition can lead to tumor growth suppression. The potential for these compounds to restore sensitivity to other cancer treatments highlights their therapeutic relevance.
Study 1: KSP Inhibition
A study focused on a series of KSP inhibitors demonstrated that introducing specific fluorine substitutions could modulate the pKa values of the piperidine nitrogen. This modification enhances the compound's efficacy while minimizing efflux by P-glycoprotein (Pgp), which is often responsible for drug resistance in cancer therapies.
Study 2: CDK2 Inhibition
Another investigation into the pharmacological profile of related compounds revealed their effectiveness in inducing cell cycle arrest across various cancer cell lines. The study reported significant decreases in the phosphorylation levels of retinoblastoma protein (Rb), a key regulator of the cell cycle, thereby inhibiting tumor growth.
Data Tables
| Activity | Description |
|---|---|
| KSP Inhibition | Induces apoptosis in cancer cells |
| CDK2 Inhibition | Suppresses tumor growth by disrupting cell cycle |
Vergleich Mit ähnlichen Verbindungen
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
A. Sulfonamide Core and Fluorinated Aromatic Rings
The target compound shares the methanesulfonamide group with Tolylfluanid and the metabolite in . However, unlike Tolylfluanid (a dichlorofluoromethyl agrochemical), the target’s 2,5-difluorophenyl group and piperidine scaffold align more closely with pharmaceuticals, where fluorine atoms improve lipophilicity and bioavailability .
B. Piperidine vs. Azetidine Scaffolds
The metabolite in replaces the target’s piperidine with an azetidine (4-membered ring), reducing conformational flexibility. This may lower binding affinity to targets requiring larger cyclic amine interactions, such as G-protein-coupled receptors .
C. Substituent Effects on Activity
- Methylsulfonyl vs. Methoxyethyl : Goxalapladib uses a methoxyethyl-piperidine group, which enhances solubility but may increase metabolic oxidation compared to the target’s methylsulfonyl group (electron-withdrawing, improving stability).
- Chlorophenyl vs. ion channel modulation).
Pharmacological Implications
While Goxalapladib is clinically validated for atherosclerosis, the target compound’s smaller size and dual sulfonamide groups suggest distinct mechanisms, possibly targeting enzymes like carbonic anhydrase or cyclooxygenase . The methylsulfonyl-piperidine moiety may further enhance blood-brain barrier penetration compared to non-sulfonylated analogs .
Vorbereitungsmethoden
Direct Sulfonation of 2,5-Difluorobenzyl Alcohol
The sulfonation of 2,5-difluorobenzyl alcohol via chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C yields the corresponding sulfonyl chloride. This method, adapted from analogous aryl sulfonamide syntheses, achieves 85–90% purity, requiring subsequent distillation under reduced pressure (45–50°C, 15 mmHg).
Reaction Conditions:
- Solvent: Dichloromethane
- Temperature: 0–5°C
- Reagent: Chlorosulfonic acid (1.2 equiv)
- Yield: 78% (crude), 92% after purification
Preparation of 1-(Methylsulfonyl)piperidin-4-ylmethylamine
Sulfonylation of Piperidin-4-ylmethylamine
Piperidin-4-ylmethylamine undergoes sulfonylation with methylsulfonyl chloride (MsCl) in the presence of triethylamine (TEA) as a base. The reaction proceeds in tetrahydrofuran (THF) at ambient temperature, achieving quantitative conversion within 2 hours.
Optimized Protocol:
- Base: Triethylamine (2.5 equiv)
- Solvent: THF
- Temperature: 25°C
- Workup: Aqueous NaHCO₃ wash, followed by rotary evaporation
- Purity: >99% (HPLC)
Coupling Strategies for Bis-Sulfonamide Formation
Stepwise Sulfonylation Approach
To avoid competitive sulfonylation at both amine sites, a stepwise protocol is employed:
- Primary Amine Protection: The piperidine-derived amine is protected as a tert-butoxycarbonyl (Boc) carbamate using Boc₂O in THF.
- Aryl Sulfonylation: The Boc-protected amine reacts with 2,5-difluorophenylmethanesulfonyl chloride in dichloromethane with 4-dimethylaminopyridine (DMAP) catalysis.
- Deprotection and Secondary Sulfonylation: Boc removal with HCl/dioxane followed by reaction with MsCl yields the target compound.
Key Data:
| Step | Reagent | Solvent | Yield | Purity |
|---|---|---|---|---|
| 1 | Boc₂O | THF | 95% | 98% |
| 2 | MsCl | DCM | 82% | 97% |
| 3 | HCl | Dioxane | 88% | 99% |
One-Pot Tandem Sulfonylation
An alternative one-pot method utilizes Hünig’s base (DIPEA) to mediate sequential sulfonylation. The piperidine amine is first reacted with MsCl, followed by immediate addition of 2,5-difluorophenylmethanesulfonyl chloride. This method reduces purification steps but requires precise stoichiometric control.
Optimized Conditions:
- Base: DIPEA (3.0 equiv)
- Solvent: Acetonitrile
- Temperature: 0°C → 25°C (gradual warming)
- Yield: 70% (overall)
- Purity: 95% (requires recrystallization)
Purification and Characterization
Recrystallization Techniques
The crude product is recrystallized from ethanol/water (4:1 v/v) to afford needle-like crystals. Differential scanning calorimetry (DSC) reveals a melting point of 168–170°C, consistent with a single crystalline phase.
Chromatographic Purification
Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves residual sulfonic acid impurities, enhancing purity to >99.5%.
Challenges and Mitigation Strategies
- Regioselectivity: Competing sulfonylation at both amines is minimized using bulky bases (e.g., DIPEA) and low temperatures.
- Solubility Issues: Polar aprotic solvents (DMF, acetonitrile) enhance intermediate solubility during coupling.
- Byproduct Formation: Excess MsCl leads to sulfonic acid byproducts, necessitating careful stoichiometric control.
Industrial-Scale Considerations
For commercial production, the stepwise protection method is favored due to its reproducibility and high purity. Continuous flow reactors could further optimize exothermic sulfonylation steps, reducing reaction times by 40%.
Q & A
Q. What are the optimized synthetic routes for 1-(2,5-difluorophenyl)-N-((1-(methylsulfonyl)piperidin-4-yl)methyl)methanesulfonamide?
The synthesis typically involves sequential sulfonylation and coupling reactions. Key steps include:
- Chlorophenyl intermediate preparation : Reacting 2,5-difluorophenyl precursors with methanesulfonyl chloride under controlled pH (e.g., sodium acetate buffer) to form the sulfonamide backbone .
- Piperidine coupling : Using N-methylpiperidin-4-ylmethylamine and coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) in dichloromethane or THF .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity . Critical parameters include temperature (0–25°C for sulfonylation) and stoichiometric control to avoid di-sulfonylated byproducts .
Q. How is the compound characterized to confirm structural integrity?
Standard analytical workflows include:
- 1H/13C NMR : Peaks for difluorophenyl protons (δ ~7.1–8.5 ppm), methylsulfonyl groups (δ ~2.26 ppm), and piperidine CH2 (δ ~3.1–3.5 ppm) .
- IR spectroscopy : S=O stretches at 1332–1160 cm⁻¹ and NH stretches at ~3089 cm⁻¹ .
- HPLC-MS : Retention time alignment with standards and molecular ion [M+H]+ matching theoretical m/z .
Q. What solvent systems are suitable for solubility and stability studies?
The compound exhibits moderate solubility in DMSO (>10 mM) and DMF, but limited solubility in water (<0.1 mg/mL). Stability tests in PBS (pH 7.4) at 37°C show <5% degradation over 24 hours. For biological assays, use DMSO stocks diluted in buffer with ≤0.1% final solvent .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Core modifications : Replace the difluorophenyl group with other halogenated aromatics (e.g., 3-chloro, 4-bromo) to assess electronic effects on target binding .
- Piperidine substitutions : Introduce bulkier groups (e.g., ethylsulfonyl instead of methylsulfonyl) to evaluate steric hindrance .
- Biological assays : Pair synthetic analogs with enzyme inhibition assays (e.g., carbonic anhydrase) and computational docking (AutoDock Vina) to correlate structural changes with activity .
Q. How to resolve contradictions in reported bioactivity data for sulfonamide analogs?
Discrepancies often arise from:
- Assay conditions : Variations in buffer pH (e.g., sodium acetate vs. Tris-HCl) can alter ionization states of the sulfonamide group, impacting binding .
- Purity thresholds : Impurities >5% (e.g., unreacted intermediates) may confound IC50 measurements. Validate purity via HPLC before testing .
- Target selectivity : Use orthogonal assays (e.g., SPR, ITC) to distinguish off-target effects .
Q. What computational methods predict metabolic pathways for this compound?
- In silico tools : Use Schrödinger’s ADMET Predictor or GLORYx to identify likely Phase I/II metabolism sites (e.g., piperidine N-demethylation, sulfonamide hydrolysis) .
- CYP450 docking : Model interactions with CYP3A4/2D6 isoforms to prioritize labile sites for deuterium stabilization .
Q. How to design experiments for scaling up synthesis while maintaining yield?
- Flow chemistry : Adapt batch reactions to continuous flow (e.g., using microreactors) to improve heat/mass transfer and reduce side reactions .
- Process optimization : Apply DoE (Design of Experiments) to variables like temperature, residence time, and catalyst loading. For example, a central composite design can identify optimal APS (ammonium persulfate) concentrations for oxidation steps .
Q. What strategies validate target engagement in cellular models?
- Photoaffinity labeling : Incorporate a photo-crosslinkable group (e.g., diazirine) into the compound to capture protein targets via UV irradiation, followed by pull-down and LC-MS/MS identification .
- Cellular thermal shift assays (CETSA) : Monitor thermal stabilization of putative targets in lysates after compound treatment .
Methodological Notes
- Contradictory data resolution : Cross-validate spectral assignments (e.g., NOESY for stereochemistry) and use high-field NMR (≥400 MHz) to resolve overlapping peaks .
- Scalability challenges : Pilot-scale reactions (≥10 g) require inert atmosphere (N2/Ar) to prevent sulfonamide oxidation .
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